

4,4-Dimethylimidazolidin-2-one CAS number

24572-33-6

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Compound of Interest

Compound Name: 4,4-Dimethylimidazolidin-2-one

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An In-Depth Technical Guide to **4,4-Dimethylimidazolidin-2-one** (CAS: 24572-33-6): A Versatile Scaffold for Chemical and Pharmaceutical Research

Abstract

This technical guide provides a comprehensive overview of **4,4-Dimethylimidazolidin-2-one** (CAS No. 24572-33-6), a heterocyclic compound featuring a cyclic urea core. We delve into its fundamental physicochemical and spectroscopic properties, explore plausible synthetic routes, and discuss its established and potential applications, particularly as a structural scaffold in medicinal chemistry and drug development. The strategic placement of a gem-dimethyl group at the C4 position imparts unique steric and electronic properties, making it a valuable building block for creating novel molecular architectures. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of this compound in their work.

Introduction: The Imidazolidinone Core and the Significance of 4,4-Dimethyl Substitution

The imidazolidinone ring is a five-membered heterocycle containing two nitrogen atoms and a carbonyl group. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its combination of rigidity, hydrogen bonding capabilities (both donor and acceptor), and metabolic stability. Imidazolidinone derivatives have been identified as potent agents against a

range of biological targets, including viruses and enzymes involved in inflammatory processes.

[1][2]

4,4-Dimethylimidazolidin-2-one distinguishes itself through the presence of a gem-dimethyl group at the carbon atom adjacent to one of the ring nitrogens. This structural feature is not merely a passive substituent; it introduces significant local steric hindrance, which can be strategically exploited to:

- Influence the conformational preferences of larger molecules built upon this scaffold.
- Protect adjacent functional groups from metabolic degradation.
- Provide a well-defined three-dimensional architecture for probing interactions with biological macromolecules.

This guide will systematically explore the properties and potential of this specific derivative, providing a foundation for its application in advanced chemical synthesis and research.

Caption: Chemical structure of **4,4-Dimethylimidazolidin-2-one**.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its effective use in a research setting.

Physicochemical Properties

The key identifying and physical properties of **4,4-Dimethylimidazolidin-2-one** are summarized below.

Property	Value	Source(s)
CAS Number	24572-33-6	[3] [4] [5] [6] [7]
Molecular Formula	C ₅ H ₁₀ N ₂ O	[3] [4] [8]
Molecular Weight	114.15 g/mol	[3] [4] [8]
IUPAC Name	4,4-dimethylimidazolidin-2-one	[3] [8]
Synonyms	4,4-dimethyl-2-imidazolidinone, NSC 30468	[3] [4] [6]
Melting Point	235°C (reported with methanol)	[6] [9]
Density	~1.12 g/cm ³ (estimated)	[8]

Spectroscopic Characterization

Spectroscopic data provides an unambiguous confirmation of the molecular structure. The expected spectral features are crucial for reaction monitoring and quality control.

- ¹H NMR (Proton NMR): In a solvent like DMSO-d₆, the proton spectrum is expected to be simple and highly informative.[\[8\]](#)
 - A singlet at approximately δ 1.35 ppm integrating to 6H corresponds to the two chemically equivalent methyl groups (C(CH₃)₂).
 - A singlet around δ 3.45 ppm integrating to 2H represents the methylene protons (-CH₂-N).
 - A broad singlet near δ 8.20 ppm integrating to 2H (or two separate signals depending on exchange rates) arises from the two amide protons (-NH). The choice of DMSO-d₆ as a solvent is key, as its hydrogen-bond accepting nature slows the exchange of the acidic NH protons, allowing them to be observed more clearly than in solvents like chloroform-d.
- ¹³C NMR (Carbon NMR): The carbon spectrum further validates the structure with three distinct signals.[\[8\]](#)
 - A signal around δ 22.1 ppm for the two equivalent methyl carbons.

- A quaternary carbon signal near δ 48.5 ppm for the C4 carbon ($\text{C}(\text{CH}_3)_2$).
- A downfield signal around δ 158.9 ppm characteristic of the carbonyl carbon ($\text{C}=\text{O}$) in the urea moiety.
- Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups.
[8]
 - A strong, sharp absorption band around $\sim 1700 \text{ cm}^{-1}$ is indicative of the $\text{C}=\text{O}$ (carbonyl) stretch of the cyclic urea.
 - A broad band in the region of $\sim 3300 \text{ cm}^{-1}$ corresponds to the N-H stretching vibrations of the secondary amine groups.

Experimental Protocol: NMR Sample Preparation and Analysis

This protocol ensures the acquisition of a high-quality ^1H NMR spectrum for structural verification.

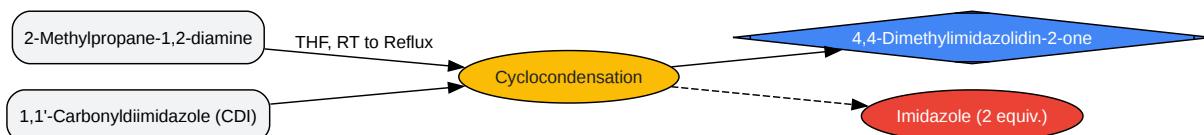
- Preparation: Accurately weigh 5-10 mg of **4,4-Dimethylimidazolidin-2-one** into a clean, dry vial.
- Dissolution: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial for dissolving the polar compound and resolving the N-H proton signals.
- Transfer: Vortex the vial until the solid is completely dissolved. Transfer the solution to a standard 5 mm NMR tube.
- Acquisition: Place the sample in the NMR spectrometer. Acquire a standard proton spectrum, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.
- Validation: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the signals and assign the chemical shifts. The resulting spectrum should match the reference data: three singlets with an integration ratio of 6:2:2, confirming the identity and purity of the compound.

Synthesis and Derivatization Strategies

The synthesis of imidazolidinones typically involves the cyclization of a 1,2-diamine with a one-carbon carbonyl equivalent.

Proposed Synthetic Pathway

A reliable and scalable synthesis of **4,4-Dimethylimidazolidin-2-one** can be achieved through the reaction of 2-methylpropane-1,2-diamine with a suitable carbonylating agent such as 1,1'-Carbonyldiimidazole (CDI). This method is often preferred over older methods using phosgene or its derivatives due to significantly higher safety and milder reaction conditions.



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Caption: Proposed workflow for the synthesis of **4,4-Dimethylimidazolidin-2-one**.

Experimental Protocol: Synthesis via CDI Cyclization

This protocol describes a self-validating laboratory-scale synthesis.

- Reaction Setup: To a solution of 2-methylpropane-1,2-diamine (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.5 M) in a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add 1,1'-Carbonyldiimidazole (CDI) (1.05 eq) portion-wise at room temperature. The use of a slight excess of CDI ensures complete conversion of the diamine.
- Reaction Execution: Stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 4-6 hours.
- Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 10% Methanol in Dichloromethane. The disappearance

of the starting diamine spot and the appearance of a new, less polar product spot indicates reaction completion.

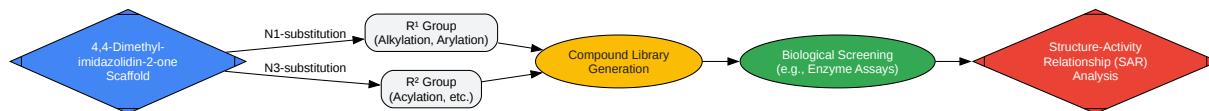
- **Workup:** Cool the reaction mixture to room temperature. Remove the THF under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x 50 mL). The aqueous wash removes the imidazole byproduct.
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure **4,4-Dimethylimidazolidin-2-one** as a crystalline solid.
- **Confirmation:** Confirm the identity and purity of the final product using NMR spectroscopy and melting point analysis as described in Section 2.

Applications in Research and Drug Development

While specific large-scale industrial applications for **4,4-Dimethylimidazolidin-2-one** are not widely documented, its value lies in its potential as a versatile building block for creating more complex and biologically active molecules.

A Scaffold for Exploring Structure-Activity Relationships (SAR)

The two N-H protons of the imidazolidinone ring are key handles for derivatization. They can be alkylated, acylated, or arylated to generate a library of analogs. The gem-dimethyl group provides a constant, sterically defined anchor point, allowing researchers to systematically probe how different substituents at the N1 and N3 positions affect biological activity. This approach is fundamental to modern drug discovery. For instance, the broader imidazolidinone class has shown promise as inhibitors of viral proteases and as antagonists for the CCR5 co-receptor, which is crucial for HIV entry into cells.[\[1\]](#)

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Caption: Conceptual workflow for using the scaffold in drug discovery.

Potential as a Precursor to TACE Inhibitors

Tumor necrosis factor-alpha converting enzyme (TACE) is a critical target for the development of anti-inflammatory drugs. Substituted 2-imidazolidinones have been investigated as potential leads for TACE inhibitors.^[2] The 4,4-dimethyl scaffold could serve as a starting point for designing novel inhibitors where the gem-dimethyl groups help to orient other pharmacophoric elements for optimal binding to the enzyme's active site.

Safety, Handling, and Storage

Proper handling is essential when working with any chemical reagent. **4,4-Dimethylimidazolidin-2-one** has associated hazards that must be managed through appropriate laboratory practices.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards.

Hazard Code	Statement	Pictogram
H302	Harmful if swallowed	GHS07 (Exclamation Mark)
H315	Causes skin irritation	GHS07 (Exclamation Mark)
H319	Causes serious eye irritation	GHS07 (Exclamation Mark)
H335	May cause respiratory irritation	GHS07 (Exclamation Mark)

Safe Handling Protocol

- Engineering Controls: Always handle this compound in a well-ventilated laboratory or inside a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.
- Personal Protective Equipment (PPE):
 - Eye Protection: Wear chemical safety goggles or a face shield.
 - Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
 - Body Protection: Wear a standard laboratory coat.
- Procedures: Avoid creating dust if handling as a solid. Avoid direct contact with skin and eyes. Do not ingest or inhale. Wash hands thoroughly after handling.
- Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed to prevent moisture absorption and contamination. Store away from incompatible materials such as strong oxidizing agents.^[5] The compound is stable under recommended storage conditions.^[5]

Conclusion

4,4-Dimethylimidazolidin-2-one (CAS: 24572-33-6) is more than a simple heterocyclic molecule; it is a strategically functionalized building block with significant potential for advanced chemical synthesis and pharmaceutical research. Its stable cyclic urea core, combined with the sterically demanding gem-dimethyl group and reactive N-H functionalities, provides a unique platform for developing novel compounds. By understanding its synthesis, properties, and safe handling procedures, researchers can effectively utilize this compound to explore new frontiers in medicinal chemistry and materials science.

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